4'-Methoxybutyranilide

Description

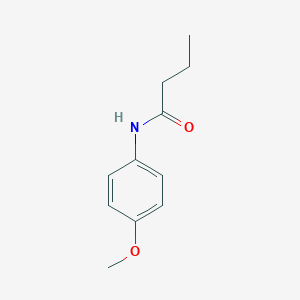

4'-Methoxybutyranilide (CAS 5421-40-9), also known as N-(4-methoxyphenyl)butanamide, is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . Its structure consists of a butyramide group (CH₃CH₂CH₂CO-) attached to a para-methoxyaniline moiety. The methoxy group (-OCH₃) at the 4'-position of the phenyl ring contributes to its electronic properties, influencing solubility and reactivity.

Properties

CAS No. |

5421-40-9 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)butanamide |

InChI |

InChI=1S/C11H15NO2/c1-3-4-11(13)12-9-5-7-10(14-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

JOJWXZRJWDMSQA-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=C(C=C1)OC |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)OC |

Other CAS No. |

5421-40-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4'-Methoxybutyranilide belongs to a class of substituted anilides. Below is a detailed comparison with structurally related compounds, focusing on molecular features, physicochemical properties, and functional distinctions.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₁H₁₅NO₂ | 193.24 | 5421-40-9 | Butyramide, 4'-methoxy |

| 4'-Methoxyacetanilide | C₉H₁₁NO₂ | 165.19 | Not available | Acetamide, 4'-methoxy |

| 4'-Methoxybenzanilide | C₁₄H₁₃NO₂ | 227.26 | Not available | Benzamide, 4'-methoxy |

| N-(4-Hydroxyphenyl)butanamide | C₁₀H₁₃NO₂ | 179.22 | Not available | Butyramide, 4'-hydroxy |

Key Observations:

Acyl Chain Length: this compound has a four-carbon butyramide chain, while 4'-Methoxyacetanilide features a shorter two-carbon acetamide group. 4'-Methoxybenzanilide incorporates a benzamide group, which introduces aromaticity and rigidity, likely elevating melting points compared to aliphatic analogs .

Substituent Effects :

- The 4'-methoxy group in this compound is electron-donating, stabilizing the molecule against electrophilic attack. In contrast, N-(4-Hydroxyphenyl)butanamide has a 4'-hydroxy group , which is more polar and prone to oxidation or hydrogen bonding .

- Methoxy-substituted compounds generally exhibit greater metabolic stability than their hydroxy counterparts, making them favorable in drug design .

Derivatives with hydroxyl groups (e.g., N-(4-Hydroxyphenyl)butanamide) are expected to have higher water solubility due to hydrogen bonding, whereas methoxy groups enhance solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.